molecular formula C20H16FN5O2 B2651668 2-(4-fluorophenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 900008-22-2

2-(4-fluorophenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No. B2651668
CAS RN: 900008-22-2
M. Wt: 377.379
InChI Key: CWEVBZPWICJJCA-UHFFFAOYSA-N
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Description

The compound “2-(4-fluorophenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide” is a complex organic molecule. It contains a pyrazolo[3,4-d]pyrimidin-5(4H)-yl group, which is a type of heterocyclic compound . The molecule also contains a 4-fluorophenyl group and a p-tolyl group .


Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions . For instance, a series of novel derivatives were synthesized by sequential cyclization of a nitrophenyl compound with hydrazine hydrate, followed by a reduction and reaction with different aryl isocyanates or arylisothiocyanates or aryl sulfonyl chlorides .


Molecular Structure Analysis

The molecular structure of similar compounds often consists of planar rings with phenyl rings being inclined from the scaffold to a significant extent . There can also be intramolecular hydrogen bonds within the structure .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can be complex and varied . For instance, the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone resulted in different intermediates .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques . For instance, the absorbance of a reaction mixture was determined spectrophotometrically at 517 nm .

Scientific Research Applications

Radioligands for PET Imaging

A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including DPA-714 and its derivatives, has been highlighted for their selective affinity towards the translocator protein (18 kDa). These compounds, equipped with a fluorine atom, allow for radiolabeling with fluorine-18, facilitating in vivo imaging using positron emission tomography (PET). This application is crucial for studying neuroinflammatory processes, showcasing the compound's potential in medical imaging and neurology research (Dollé et al., 2008).

Anticancer Activity

Another area of research interest involves the evaluation of pyrazolopyrimidine derivatives for their anticancer activities. A study on novel fluoro-substituted benzo[b]pyran compounds, including pyrazole and pyrimidine thione derivatives, showed promising anticancer activity against lung cancer cell lines. This suggests the potential of structurally similar compounds for the development of new anticancer agents (Hammam et al., 2005).

Molecular Probes for Biological Studies

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives have been identified as high-affinity and selective antagonists for the human A2A adenosine receptor. These compounds serve as valuable pharmacological probes for studying receptor biology, offering insights into receptor-ligand interactions and the potential for drug development targeting the A2A adenosine receptor (Kumar et al., 2011).

Antimicrobial Agents

The synthesis and antimicrobial evaluation of new heterocycles incorporating an antipyrine moiety demonstrated the potential of these compounds as antimicrobial agents. This research underlines the versatility of pyrazolopyrimidine derivatives in developing new treatments for microbial infections (Bondock et al., 2008).

Exploration of Novel Antitumor Agents

Research on acetamide, pyrrole, and pyrrolopyrimidine derivatives containing a biologically active pyrazole moiety highlights the continued exploration of pyrazolopyrimidine derivatives as novel antitumor agents. Such studies contribute to the ongoing search for more effective and targeted cancer therapies (Alqasoumi et al., 2009).

Mechanism of Action

The mechanism of action of similar compounds often involves the inhibition of certain enzymes . For example, cyclooxygenase (COX), which plays a role in converting arachidonic acid to inflammatory mediators, could be inhibited by non-steroidal anti-inflammatory drugs (NSAIDs) .

Safety and Hazards

The safety and hazards of similar compounds can vary depending on their specific structures and properties . It’s important to refer to the specific safety data sheets for each compound for accurate information .

Future Directions

The future directions for research on similar compounds could involve the development of more potent inhibitors, the exploration of other biological activities, and the investigation of their potential applications in medicine .

properties

IUPAC Name

2-(4-fluorophenyl)-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O2/c1-13-2-8-16(9-3-13)26-19-17(11-23-26)20(28)25(12-22-19)24-18(27)10-14-4-6-15(21)7-5-14/h2-9,11-12H,10H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWEVBZPWICJJCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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